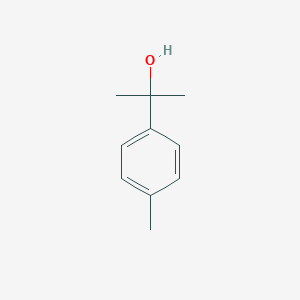

2-(4-Methylphenyl)propan-2-ol

Beschreibung

2-(4-Methylphenyl)-2-propanol, also known as cymen-8-ol or 8-p-cymenol, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-(4-Methylphenyl)-2-propanol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 2-(4-Methylphenyl)-2-propanol is a sweet, camphor, and cherry tasting compound that can be found in a number of food items such as fruits, ginger, nutmeg, and allspice. This makes 2-(4-methylphenyl)-2-propanol a potential biomarker for the consumption of these food products.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPDVYGDNRIQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024890 | |

| Record name | p-Cymen-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cymen-8-ol is a clear colorless to pale yellow liquid with an herbaceous celery-like odor. (NTP, 1992), Liquid, Colourless liquid; Green, aromatic aroma | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Methylphenyl)-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-alpha,alpha-Trimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1639/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

147 °F at 0.6 mmHg (NTP, 1992), 64.00 °C. @ 0.60 mm Hg | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Methylphenyl)-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

205 °F (NTP, 1992) | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 68.9 °F (NTP, 1992), slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Methylphenyl)-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-alpha,alpha-Trimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1639/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.96 to 0.98 at 77 °F (water=1) (NTP, 1992), 0.974-0.980 (20°) | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-alpha,alpha-Trimethylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1639/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

greater than 1 (Air=1) (NTP, 1992) (Relative to Air) | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1197-01-9 | |

| Record name | P-CYMEN-8-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cymen-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cymen-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1197-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymen-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,4-trimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYMEN-8-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TFS69V5BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-Methylphenyl)-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

9 °C | |

| Record name | 2-(4-Methylphenyl)-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-Methylphenyl)propan-2-ol, a versatile tertiary alcohol with applications in various fields, including as a fragrance ingredient and a potential intermediate in pharmaceutical synthesis.[1][2] This document details two principal synthetic routes: the Grignard reaction and a two-step Friedel-Crafts alkylation followed by oxidation. Each pathway is presented with detailed experimental protocols, a comparative analysis of quantitative data, and workflow diagrams for enhanced clarity.

Core Synthesis Pathways

The synthesis of 2-(4-Methylphenyl)propan-2-ol can be efficiently achieved through two primary methods. The Grignard reaction offers a direct, single-step approach from a commercially available ketone. The Friedel-Crafts pathway, while involving two distinct transformations, utilizes readily available bulk starting materials.

Grignard Reaction Pathway

This widely employed method involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide or iodide, to 4-methylacetophenone.[3] The reaction proceeds readily to form the desired tertiary alcohol after an acidic workup.

Friedel-Crafts Alkylation and Oxidation Pathway

This two-step route commences with the Friedel-Crafts alkylation of toluene with an isopropylating agent, such as isopropyl alcohol or 2-chloropropane, to yield p-cymene.[4][5] The subsequent oxidation of the isopropyl group of p-cymene furnishes the target tertiary alcohol.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis pathways of 2-(4-Methylphenyl)propan-2-ol.

| Parameter | Grignard Reaction | Friedel-Crafts & Oxidation |

| Starting Materials | 4-Methylacetophenone, Methyl Grignard Reagent | Toluene, Isopropylating Agent, Oxidizing Agent |

| Key Intermediates | Magnesium Alkoxide | p-Cymene |

| Typical Reaction Time | 2-4 hours | Alkylation: 4-24 hours; Oxidation: 4-12 hours |

| Reported Yield | High (typically >80%) | Alkylation: ~90% (cymenes); Oxidation: Variable (can be optimized) |

| Purity of Crude Product | Good to Excellent | Moderate (may require significant purification) |

| Key Reaction Conditions | Anhydrous conditions, etheral solvent | Alkylation: Lewis or solid acid catalyst; Oxidation: Elevated temperature, catalyst |

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol details the synthesis of 2-(4-Methylphenyl)propan-2-ol from 4-methylacetophenone and methylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl bromide or methyl iodide

-

4-Methylacetophenone

-

Saturated aqueous ammonium chloride solution or dilute sulfuric acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (flame-dried)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine if necessary to initiate the reaction. A solution of methyl bromide or methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has reacted.

-

Addition of Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4-methylacetophenone in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours.

-

Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to quench the reaction and dissolve the magnesium salts. The organic layer is separated using a separatory funnel. The aqueous layer is extracted with two portions of diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 2-(4-Methylphenyl)propan-2-ol.

Protocol 2: Synthesis via Friedel-Crafts Alkylation and Oxidation

This two-step protocol outlines the synthesis of 2-(4-Methylphenyl)propan-2-ol starting from toluene.

Step 1: Friedel-Crafts Alkylation of Toluene to p-Cymene

Materials:

-

Toluene

-

Isopropyl alcohol

-

Solid acid catalyst (e.g., Ce-exchanged NaX zeolite)[5]

-

Fixed-bed flow reactor

-

Nitrogen gas

Procedure:

-

Catalyst Activation: The solid acid catalyst is activated by heating under a flow of nitrogen gas.

-

Alkylation Reaction: The reaction is carried out in a fixed-bed flow reactor at atmospheric pressure. A mixture of toluene and isopropyl alcohol (with toluene in excess) is passed over the heated catalyst bed. The reaction temperature is typically maintained between 433-513 K.[5]

-

Product Collection and Purification: The product stream is cooled, and the liquid product is collected. The crude product, containing a mixture of cymene isomers, unreacted toluene, and di-isopropyl toluene, is purified by fractional distillation to isolate p-cymene. A yield of approximately 90% for the cymene fraction can be expected, with the para-isomer being a significant component.[4]

Step 2: Oxidation of p-Cymene to 2-(4-Methylphenyl)propan-2-ol

Materials:

-

p-Cymene

-

Oxygen

-

Oxidation catalyst (e.g., lead and manganese acetate)[7]

-

Reaction vessel with heating, cooling, and agitation

-

Aqueous alkali solution (e.g., 6% NaOH)

Procedure:

-

Oxidation: p-Cymene is charged into a reaction vessel equipped with a reflux condenser, heating, cooling, and agitation. The oxidation catalyst is added. Oxygen is bubbled through the liquid phase at a controlled rate and temperature (up to 170 °C) until a significant conversion of p-cymene is achieved.[7] The reaction products include the desired tertiary alcohol, p-methylacetophenone, and various acidic byproducts.[6]

-

Workup and Purification: The reaction mixture is cooled and washed with an aqueous alkali solution to remove acidic byproducts. The organic layer is then separated and subjected to vacuum distillation to isolate 2-(4-Methylphenyl)propan-2-ol from unreacted p-cymene and other oxidation products.[7]

References

- 1. ias.ac.in [ias.ac.in]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US2302467A - Process of oxidizing a mixture of a cymene and a menthane and products therefrom - Google Patents [patents.google.com]

Physical and chemical properties of 2-(4-Methylphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methylphenyl)propan-2-ol, also known as p,α,α-trimethylbenzyl alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this tertiary alcohol.

Chemical Identity and Structure

2-(4-Methylphenyl)propan-2-ol is an aromatic alcohol with the chemical formula C₁₀H₁₄O.[1][2][3] Its structure consists of a propan-2-ol backbone with a 4-methylphenyl group attached to the second carbon atom.[2] The presence of a tertiary alcohol group and a para-substituted aromatic ring are key features that dictate its chemical reactivity and physical properties.

Synonyms: p-Cymen-8-ol, 8-Hydroxy-p-cymene, Dimethyl-p-tolyl carbinol, α,α,4-Trimethylbenzyl alcohol.[4]

Physical Properties

The physical properties of 2-(4-Methylphenyl)propan-2-ol are summarized in the table below. It is typically a colorless to light yellow liquid with a characteristic celery-like odor.[2]

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Colorless to light yellow liquid with a celery-like odor | [2] |

| Boiling Point | 64 °C at 0.6 mmHg | [1] |

| Melting Point | 9 °C | [4] |

| Density | 0.97 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5185 | [1] |

| Flash Point | 205 °F (96.1 °C) | [4] |

| Water Solubility | 1 to 10 mg/mL at 20.5 °C | [4] |

| Vapor Pressure | 0.156 mmHg at 25°C | [2] |

| pKa | 14.63 ± 0.29 (Predicted) | [2] |

Chemical Properties and Reactivity

2-(4-Methylphenyl)propan-2-ol exhibits reactivity characteristic of a tertiary benzylic alcohol.

-

Oxidation: As a tertiary alcohol, it is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinolic carbon.[1]

-

Dehydration: Acid-catalyzed dehydration is a key reaction, leading to the formation of the corresponding alkene, 2-(p-tolyl)propene.

-

Esterification: It can undergo esterification with carboxylic acids or their derivatives, although the reaction may be sterically hindered due to the tertiary nature of the alcohol.[5]

-

Stability: The compound is generally stable but is incompatible with strong oxidizing agents.[1] It is also combustible.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical and chemical properties of 2-(4-Methylphenyl)propan-2-ol. These are representative methods based on standard laboratory practices for similar compounds.

Determination of Boiling Point

The boiling point can be determined using a micro-distillation apparatus under reduced pressure, given its relatively high atmospheric boiling point. The experimental setup would involve a small-scale distillation flask, a condenser, a receiving flask, a manometer to measure pressure, and a vacuum source. The temperature at which the liquid consistently distills at a given pressure is recorded as the boiling point.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: A sample is prepared by dissolving approximately 10-20 mg of 2-(4-Methylphenyl)propan-2-ol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is typically recorded on a 300 or 400 MHz spectrometer. Expected signals would include singlets for the two methyl groups on the propan-2-ol moiety and the methyl group on the phenyl ring, a singlet for the hydroxyl proton (which may be broad), and an AA'BB' system for the aromatic protons.

-

¹³C NMR Spectroscopy: A more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) is used. The spectrum, recorded on the same instrument, would show distinct signals for the quaternary carbon attached to the hydroxyl group, the two equivalent methyl carbons of the isopropyl group, the aromatic carbons, and the methyl carbon on the phenyl ring.

4.2.2. Infrared (IR) Spectroscopy

For a liquid sample like 2-(4-Methylphenyl)propan-2-ol, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the spectrometer. Key characteristic absorptions would include a broad O-H stretch around 3400 cm⁻¹, C-H stretches for the aromatic and aliphatic groups, and C-O stretching vibrations.

4.2.3. Mass Spectrometry (MS)

The mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting fragmentation pattern is analyzed. The molecular ion peak (M⁺) would be observed at m/z 150. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group and dehydration.

Synthesis and Formation

Laboratory Synthesis: Grignard Reaction

A common laboratory synthesis involves the Grignard reaction between p-tolyl magnesium bromide and acetone. The Grignard reagent is first prepared by reacting 4-bromotoluene with magnesium metal in anhydrous ether. This is followed by the nucleophilic addition of the Grignard reagent to the carbonyl carbon of acetone. The resulting magnesium alkoxide is then hydrolyzed with a weak acid to yield 2-(4-Methylphenyl)propan-2-ol.

Biocatalytic Formation

2-(4-Methylphenyl)propan-2-ol is a naturally occurring compound found in various plants.[1] Its biosynthesis is believed to proceed from p-cymene, a common monoterpene.[3] The proposed pathway involves the oxidation of the isopropyl group of p-cymene to form a hydroperoxide intermediate, which then decomposes to the final alcohol product.[3]

Potential Biological Activity and Signaling Pathways

As a monoterpenoid alcohol, 2-(4-Methylphenyl)propan-2-ol is expected to possess biological activities, including anti-inflammatory and antioxidant properties.[5] While specific studies on this compound are limited, its activity can be inferred from related compounds.

Potential Anti-inflammatory Mechanism via NF-κB Inhibition

Many terpenoids exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inflammatory stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is plausible that 2-(4-Methylphenyl)propan-2-ol could inhibit this pathway, possibly by interfering with IKK activation or IκBα degradation.

Potential Antioxidant Mechanism

The antioxidant activity of phenolic compounds and some terpenoids often involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals, thus terminating radical chain reactions. The tertiary alcohol group in 2-(4-Methylphenyl)propan-2-ol, along with the potential for the aromatic ring to stabilize radical intermediates, suggests it may act as a free radical scavenger.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-(4-Methylphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of 2-(4-Methylphenyl)propan-2-ol. It includes detailed experimental protocols for its synthesis via Grignard reaction and for its characterization using various spectroscopic techniques. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams generated with Graphviz.

Molecular Structure and Properties

2-(4-Methylphenyl)propan-2-ol, also known as p,α,α-trimethylbenzyl alcohol, is a tertiary alcohol with the molecular formula C₁₀H₁₄O.[1] Its structure features a propan-2-ol backbone with a 4-methylphenyl group attached to the second carbon atom. The presence of a hydroxyl group on a tertiary carbon and a para-substituted aromatic ring dictates its chemical reactivity and physical properties. The methyl group at the para position of the benzene ring is an electron-donating group, which can influence the molecule's electronic properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Methylphenyl)propan-2-ol is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(4-methylphenyl)propan-2-ol | [2] |

| Synonyms | p,α,α-Trimethylbenzyl alcohol, p-Cymen-8-ol, 8-Hydroxy-p-cymene | [3] |

| CAS Number | 1197-01-9 | [4] |

| Molecular Formula | C₁₀H₁₄O | [1][4] |

| Molecular Weight | 150.22 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 64 °C at 0.6 mm Hg | [4] |

| Density | 0.97 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5185 | [4] |

| Water Solubility | Sparingly soluble | [5] |

Stereochemistry

An important aspect of the molecular structure of 2-(4-Methylphenyl)propan-2-ol is its achiral nature . A molecule is chiral if it is non-superimposable on its mirror image. This typically arises from the presence of a stereocenter, which is a carbon atom bonded to four different substituent groups.

In the case of 2-(4-Methylphenyl)propan-2-ol, the carbon atom bonded to the hydroxyl group (C2 of the propanol chain) is attached to a hydroxyl group, a 4-methylphenyl group, and two methyl groups. Since two of the substituents on this carbon are identical (the two methyl groups), it does not constitute a stereocenter. Therefore, the molecule is achiral and does not exhibit enantiomerism.

Synthesis

The most common and efficient method for the synthesis of tertiary alcohols like 2-(4-Methylphenyl)propan-2-ol is the Grignard reaction.[3] This involves the reaction of a Grignard reagent with a suitable ketone.

Grignard Synthesis Workflow

The synthesis of 2-(4-Methylphenyl)propan-2-ol can be achieved by reacting 4-methylacetophenone with methylmagnesium bromide. The workflow for this synthesis is depicted below.

Experimental Protocol: Grignard Synthesis

The following is a representative experimental protocol for the synthesis of 2-(4-Methylphenyl)propan-2-ol, adapted from procedures for similar Grignard reactions.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl iodide

-

4-Methylacetophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is refluxed until most of the magnesium has reacted to form a solution of methylmagnesium iodide.

-

Reaction with Ketone: The solution of the Grignard reagent is cooled to 0 °C. A solution of 4-methylacetophenone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-(4-Methylphenyl)propan-2-ol can be purified by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization

The structure of 2-(4-Methylphenyl)propan-2-ol is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 2H | Aromatic protons (ortho to isopropyl group) |

| ~7.1 | d | 2H | Aromatic protons (meta to isopropyl group) |

| ~2.3 | s | 3H | Methyl protons of the tolyl group (-CH₃) |

| ~1.6 | s | 1H | Hydroxyl proton (-OH) |

| ~1.5 | s | 6H | Methyl protons of the isopropyl group (-C(CH₃)₂) |

¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic carbon (ipso- to isopropyl group) |

| ~136 | Aromatic carbon (ipso- to methyl group) |

| ~129 | Aromatic carbons (meta to isopropyl group) |

| ~125 | Aromatic carbons (ortho to isopropyl group) |

| ~72 | Quaternary carbon of the isopropyl group (-C(OH)) |

| ~32 | Methyl carbons of the isopropyl group (-C(CH₃)₂) |

| ~21 | Methyl carbon of the tolyl group (-CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is typically recorded using a neat liquid film of the compound on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretching (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2970-2850 | Strong | Aliphatic C-H stretching |

| ~1610, ~1510 | Medium | C=C stretching in the aromatic ring |

| ~1375 | Medium | C-H bending of methyl groups |

| ~1170 | Strong | C-O stretching of a tertiary alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Assignment |

| 150 | Moderate | Molecular ion [M]⁺ |

| 135 | High | [M - CH₃]⁺ |

| 132 | Moderate | [M - H₂O]⁺ |

| 117 | Moderate | [M - CH₃ - H₂O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High (Base Peak) | [C₃H₇]⁺ or [CH₃CO]⁺ |

Conclusion

This technical guide has provided a detailed analysis of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of 2-(4-Methylphenyl)propan-2-ol. The information presented, including the structured data tables and experimental protocols, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The achiral nature of the molecule and its straightforward synthesis via the Grignard reaction make it an interesting building block in organic synthesis. The comprehensive spectroscopic data provided will aid in its unambiguous identification and characterization.

References

IUPAC nomenclature and common synonyms for 2-(4-Methylphenyl)propan-2-ol

This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)propan-2-ol, including its nomenclature, physicochemical properties, potential applications, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Common Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(4-methylphenyl)propan-2-ol .[1][2][3] This name precisely describes its molecular structure: a propan-2-ol backbone with a 4-methylphenyl group attached to the second carbon atom.[1]

Due to its common use in various industries and historical naming conventions, it is also known by several synonyms:

-

2-(p-Tolyl)-2-propanol[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Methylphenyl)propan-2-ol is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [1][3][4] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid with a celery-like or herbaceous odor | [3][4] |

| Boiling Point | 204.8°C at 760 mmHg | [3] |

| Density | 0.97 g/mL at 25°C | [6] |

| Flash Point | 102.7°C | [3] |

| Water Solubility | Sparingly soluble/slight | [4] |

| Refractive Index | 1.5185 (n20/D) | [6] |

| Vapor Pressure | 0.156 mmHg at 25°C | [4] |

| pKa | 14.63 ± 0.29 (Predicted) | [4] |

Potential Applications

2-(4-Methylphenyl)propan-2-ol is a versatile compound with applications in several fields:

-

Fragrance and Personal Care: It is utilized as a fragrance ingredient in perfumes and personal care products.[4]

-

Pharmaceuticals: It serves as a solvent in the pharmaceutical industry for dissolving and extracting compounds during medication production.[4] Studies have also indicated potential anti-inflammatory, antioxidant, and anti-tumor properties, suggesting its utility in drug development.[7]

-

Chemical Industry: This compound is an important intermediate in the synthesis of fine chemicals, such as esters for fragrances and coatings, and can be used in the preparation of polymers like polyesters and polyurethanes.[7]

-

Agriculture: It can function as a plant growth regulator and a pesticide adjuvant to enhance crop yield and the effectiveness of pesticides.[7]

Experimental Protocols

Example Synthesis of a Structurally Related Compound: 2-(4-ethoxyphenyl)-2-methylpropanol

The following protocol is for the synthesis of 2-(4-ethoxyphenyl)-2-methylpropanol, an analog of 2-(4-Methylphenyl)propan-2-ol. This method illustrates a common synthetic route that could be adapted for the target molecule. The procedure involves the reduction of an ester to an alcohol.

Materials:

-

2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester

-

Ethanol

-

Potassium borohydride

-

Lithium chloride

-

Hydrochloric acid (3mol/L)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Dissolve 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester in ethanol.

-

Add potassium borohydride and lithium chloride to the solution.

-

The reaction is carried out, and its progress is monitored by Gas Chromatography (GC).

-

Upon completion of the reaction, slowly add hydrochloric acid.

-

Add water to the mixture.

-

Recover the ethanol under reduced pressure.

-

After cooling to room temperature, add dichloromethane for extraction. The extraction is performed three times.

-

The combined organic layers (dichloromethane) are dried over anhydrous sodium sulfate.

-

The dichloromethane is removed under reduced pressure to yield the final product, 2-(4-ethoxyphenyl)-2-methylpropanol.[8]

Visualizations

Biocatalytic Formation Pathway

This compound can be formed in nature, and a proposed biocatalytic pathway involves the oxidation of p-cymene, a common monoterpenoid.[1]

Caption: Proposed biocatalytic pathway of 2-(4-Methylphenyl)propan-2-ol from p-cymene.

Synthetic Workflow Example

The following diagram illustrates the key steps in the example synthetic protocol for a structural analog.

Caption: Workflow for the synthesis of an alcohol via ester reduction.

References

- 1. 2-(4-Methylphenyl)propan-2-ol | 1197-01-9 | Benchchem [benchchem.com]

- 2. p-Cymen-8-ol | C10H14O | CID 14529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [guidechem.com]

- 5. Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826) - FooDB [foodb.ca]

- 6. 2-(4-Methylphenyl)propan-2-ol | 1197-01-9 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Natural Sources and Occurrence of 2-(4-Methylphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propan-2-ol, also known as p-cymen-8-ol, is a monoterpenoid alcohol that contributes to the aromatic profile of a diverse range of botanicals.[1][2] Its presence in various essential oils and plant extracts has prompted interest in its potential biological activities and applications in the pharmaceutical and flavor industries. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and methodologies for the extraction and quantification of this compound.

Natural Occurrence

2-(4-Methylphenyl)propan-2-ol is a naturally occurring volatile organic compound found in a wide array of plants. Its distribution spans various plant parts, including fruits, leaves, and flowers, and it is a constituent of many commercially important essential oils. Notable sources include:

-

Herbs and Spices: It is a component of the essential oils of Thymus vulgaris (thyme) and Origanum vulgare (oregano).[3][4] The concentration of this compound in thyme and oregano can vary depending on the specific chemotype, geographical location, and harvesting time.

-

Fruits: The compound has been identified in the volatile profiles of carrots (Daucus carota).

-

Trees and Shrubs: It has been reported in Camellia sinensis (tea plant) and Eucalyptus pulverulenta.[1]

Quantitative Data

The concentration of 2-(4-Methylphenyl)propan-2-ol in natural sources can be highly variable. The following table summarizes available quantitative data from selected studies. It is important to note that concentrations are often reported as a relative percentage of the total essential oil composition.

| Natural Source | Plant Part | Extraction Method | Analytical Method | Concentration (% of Essential Oil) | Reference |

| Origanum vulgare L. | Aerial parts | Hydrodistillation | GC-MS | 0.1 | [5] |

| Thymus vulgaris | Aerial parts | Steam Distillation | GC-MS | 20.1 (in thymol chemotype) | [3] |

Note: The concentration of 2-(4-Methylphenyl)propan-2-ol is often influenced by factors such as plant chemotype, geographical origin, and processing methods. The data presented here are illustrative examples from specific studies.

Biosynthesis

The biosynthesis of 2-(4-Methylphenyl)propan-2-ol is believed to proceed from the common monoterpene precursor, p-cymene. The proposed pathway involves the enzymatic oxidation of p-cymene. This transformation is likely catalyzed by a cytochrome P450 monooxygenase, a superfamily of enzymes known for their role in the metabolism of a wide range of organic compounds.[6][7][8][9]

The key steps in the proposed biosynthetic pathway are:

-

Formation of p-Cymene: p-Cymene is synthesized through the terpene biosynthesis pathway.

-

Hydroxylation of p-Cymene: The isopropyl group of p-cymene is hydroxylated to form 2-(4-methylphenyl)propan-2-ol. This reaction is catalyzed by a specific cytochrome P450 enzyme.

Caption: Proposed biosynthetic pathway of 2-(4-Methylphenyl)propan-2-ol from p-cymene.

Experimental Protocols

The isolation and analysis of 2-(4-Methylphenyl)propan-2-ol from plant materials typically involve extraction of the volatile compounds followed by chromatographic separation and identification.

Protocol 1: Steam Distillation for Essential Oil Extraction

This protocol describes the extraction of essential oils from herbs like thyme or oregano, which are known to contain 2-(4-Methylphenyl)propan-2-ol.

Materials and Equipment:

-

Fresh or dried plant material (e.g., Thymus vulgaris leaves and stems)

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Heating mantle or burner

-

Claisen adapter

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Weigh a suitable amount of fresh or dried plant material. For dried herbs, a coarse powder is preferable.

-

Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram below. Place the plant material into the biomass flask, ensuring it is not more than half full to prevent blockage.[10] Add water to the boiling flask.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating cold water and condense back into a liquid.

-

Collection: Collect the distillate, which will consist of a biphasic mixture of water (hydrosol) and the essential oil, in the collection vessel.

-

Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate completely. The essential oil, being less dense than water, will typically form the upper layer.

-

Drying and Storage: Drain the lower aqueous layer and collect the essential oil. Dry the essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

Caption: Workflow for essential oil extraction using steam distillation.

Protocol 2: GC-MS Analysis for Identification and Quantification

This protocol outlines the analysis of the extracted essential oil to identify and quantify 2-(4-Methylphenyl)propan-2-ol.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5MS or equivalent)

-

Helium carrier gas

-

Microsyringe

-

Volumetric flasks and pipettes

-

Hexane (or other suitable solvent)

-

Internal standard (e.g., n-dodecane)

-

Reference standard of 2-(4-Methylphenyl)propan-2-ol

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the extracted essential oil in hexane.

-

Prepare a series of calibration standards containing known concentrations of the 2-(4-Methylphenyl)propan-2-ol reference standard and a fixed concentration of the internal standard in hexane.

-

Prepare the sample for injection by diluting a known volume of the essential oil stock solution with hexane and adding the internal standard to the same final concentration as in the calibration standards.

-

-

GC-MS Instrumentation and Conditions:

-

Injector: Set the injector temperature to 250 °C. Use a split injection mode.

-

Oven Program: A typical temperature program would be: start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

-

Analysis:

-

Inject the prepared calibration standards and the sample into the GC-MS system.

-

Acquire the chromatograms and mass spectra for each run.

-

-

Data Analysis:

-

Identification: Identify the peak corresponding to 2-(4-Methylphenyl)propan-2-ol in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of 2-(4-Methylphenyl)propan-2-ol to the peak area of the internal standard against the concentration of the reference standard.

-

Determine the concentration of 2-(4-Methylphenyl)propan-2-ol in the injected sample by using the peak area ratio from the sample chromatogram and the calibration curve.

-

Calculate the absolute concentration of 2-(4-Methylphenyl)propan-2-ol in the original essential oil based on the dilution factor.

-

-

Caption: Workflow for the GC-MS analysis of 2-(4-Methylphenyl)propan-2-ol.

Conclusion

2-(4-Methylphenyl)propan-2-ol is a widespread natural monoterpenoid alcohol found in a variety of plants, with notable occurrences in commercially important herbs such as thyme and oregano. Its biosynthesis is linked to the oxidation of p-cymene, a process likely mediated by cytochrome P450 enzymes. The established protocols of steam distillation followed by GC-MS analysis provide robust methods for the extraction, identification, and quantification of this compound from natural sources. Further research into its quantitative distribution and biological activities will continue to be of significant interest to the scientific and industrial communities.

References

- 1. p-Cymen-8-ol | C10H14O | CID 14529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P-CYMEN-8-OL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Essential Oil Characterization of Thymus vulgaris from Various Geographical Locations [mdpi.com]

- 4. In-Depth Study of Thymus vulgaris Essential Oil: Towards Understanding the Antibacterial Target Mechanism and Toxicological and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antibacterial Capacities of Origanum vulgare L. Essential Oil from the Arid Andean Region of Chile and its Chemical Characterization by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reactivity Profile and Chemical Incompatibilities of 2-(4-Methylphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile and significant chemical incompatibilities of 2-(4-Methylphenyl)propan-2-ol (also known as p,α,α-trimethylbenzyl alcohol). This tertiary alcohol is a valuable intermediate in organic synthesis and finds applications in various fields, including the fragrance and pharmaceutical industries.[1][2] A thorough understanding of its chemical behavior is crucial for its safe handling, storage, and effective use in research and development.

Chemical and Physical Properties

2-(4-Methylphenyl)propan-2-ol is a colorless to pale yellow liquid with a characteristic herbaceous, celery-like odor.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[2] Key physical properties are summarized in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Boiling Point | 64 °C at 0.6 mmHg |

| Density | 0.97 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.5185 |

| Flash Point | 205 °F (96.1 °C) |

| pKa | 14.63 ± 0.29 (Predicted) |

Sources:[3]

Reactivity Profile

The reactivity of 2-(4-Methylphenyl)propan-2-ol is primarily dictated by the tertiary alcohol functional group and the presence of the aromatic ring.

2.1.1. Dehydration to form 4-Methyl-α-methylstyrene

As a tertiary alcohol, 2-(4-Methylphenyl)propan-2-ol readily undergoes acid-catalyzed dehydration to yield 4-methyl-α-methylstyrene, a valuable monomer in polymer chemistry. This elimination reaction proceeds via a stable tertiary benzylic carbocation intermediate.

Experimental Protocol: Acid-Catalyzed Dehydration

-

Materials: 2-(4-Methylphenyl)propan-2-ol, anhydrous p-toluenesulfonic acid (or concentrated sulfuric acid), toluene, anhydrous sodium sulfate, distillation apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-(4-Methylphenyl)propan-2-ol (1 equivalent) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-methyl-α-methylstyrene.

-

Logical Relationship: Dehydration Mechanism

Caption: E1 mechanism for the acid-catalyzed dehydration of 2-(4-Methylphenyl)propan-2-ol.

2.1.2. Esterification

2-(4-Methylphenyl)propan-2-ol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.[3] Due to steric hindrance, the direct Fischer esterification with carboxylic acids under acidic conditions can be slow for tertiary alcohols. More reactive acylating agents are often preferred.

Experimental Protocol: Esterification with Acetic Anhydride

-

Materials: 2-(4-Methylphenyl)propan-2-ol, acetic anhydride, pyridine (or another non-nucleophilic base), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-(4-Methylphenyl)propan-2-ol (1 equivalent) in diethyl ether in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by slowly adding water.

-

Separate the organic layer and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography or distillation.

-

2.1.3. Oxidation

Tertiary alcohols, such as 2-(4-Methylphenyl)propan-2-ol, are generally resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate) because they lack a hydrogen atom on the carbinol carbon.[3] Under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur, leading to a mixture of degradation products.

The p-methylphenyl group can undergo electrophilic aromatic substitution reactions. The alkyl group is weakly activating and ortho-, para-directing. Since the para position is blocked, substitution is expected to occur at the ortho position relative to the methyl group.

Chemical Incompatibilities

Proper segregation and handling of 2-(4-Methylphenyl)propan-2-ol are essential to prevent hazardous reactions. Key incompatibilities are summarized in Table 2.

| Incompatible Agent | Hazard |

| Strong Oxidizing Agents (e.g., perchlorates, nitrates, peroxides, chromates) | Can cause vigorous reactions, potentially leading to fire or explosion. |

| Alkali Metals (e.g., sodium, potassium) | Reacts to produce flammable hydrogen gas and the corresponding alkoxide. The reaction can be vigorous.[3] |

| Strong Reducing Agents (e.g., hydrides like NaH, LiAlH₄) | Can react with the hydroxyl group to generate flammable hydrogen gas. While LiAlH₄ does not typically reduce the C-O bond of alcohols, the initial acid-base reaction is hazardous. |

| Nitrides | Can generate flammable and/or toxic gases upon reaction with alcohols.[3] |

| Strong Acids (e.g., concentrated H₂SO₄, HCl) | Can catalyze vigorous dehydration, especially at elevated temperatures, leading to a rapid increase in pressure. |

| Isocyanates and Epoxides | Alcohols can initiate the polymerization of these compounds, which can be exothermic.[3] |

Experimental Workflow: Handling Incompatibilities

Caption: Decision workflow for handling chemical incompatibilities of 2-(4-Methylphenyl)propan-2-ol.

Stability and Storage

2-(4-Methylphenyl)propan-2-ol is stable under normal laboratory conditions.[3] It should be stored in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[2] It is combustible and should be kept away from heat, sparks, and open flames.[3]

Safety and Handling

According to its Safety Data Sheet (SDS), 2-(4-Methylphenyl)propan-2-ol is harmful if swallowed and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(4-Methylphenyl)propan-2-ol exhibits a reactivity profile characteristic of a tertiary benzylic alcohol. Its key reactions include acid-catalyzed dehydration and esterification. A critical awareness of its incompatibilities, particularly with strong oxidizing agents and alkali metals, is paramount for ensuring laboratory safety. The experimental protocols and data presented in this guide are intended to support the safe and effective use of this versatile chemical compound in research and development settings.

References

Solubility characteristics of 2-(4-Methylphenyl)propan-2-ol in various solvents

An In-depth Technical Guide on the Solubility Characteristics of 2-(4-Methylphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Methylphenyl)propan-2-ol, a tertiary alcohol with applications in various scientific and industrial fields. Due to a notable lack of extensive, publicly available quantitative solubility data for this compound, this document synthesizes the available qualitative and predicted data. Furthermore, it presents a detailed experimental protocol for the systematic determination of its solubility in various solvents. This guide aims to be a valuable resource for researchers and professionals working with 2-(4-Methylphenyl)propan-2-ol, enabling a deeper understanding of its behavior in solution and providing the necessary tools for its practical application and further study.

Introduction

2-(4-Methylphenyl)propan-2-ol, also known as p,α,α-trimethylbenzyl alcohol, is an aromatic tertiary alcohol. Its molecular structure, featuring a substituted phenyl ring and a hydroxyl group, dictates its physicochemical properties and, consequently, its solubility in different solvent systems. A thorough understanding of its solubility is crucial for a wide range of applications, including its use as a solvent in the pharmaceutical industry, in chemical synthesis, and in the formulation of various products.[1]

This guide addresses the current gap in detailed quantitative solubility data for 2-(4-Methylphenyl)propan-2-ol. While some qualitative descriptions and predicted values are available, comprehensive experimental data across a range of solvents and temperatures is not readily found in the public domain. This document compiles the existing information and provides a robust framework for its experimental determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The key physicochemical properties of 2-(4-Methylphenyl)propan-2-ol are summarized below:

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Polarity | The molecule possesses both a nonpolar aromatic ring and a polar hydroxyl group, giving it amphiphilic character. | |

| Hydrogen Bonding | The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor. | [1] |

| Predicted Water Solubility | 1.22 g/L | [3][4] |

| logP (Octanol-Water Partition Coefficient) | 2.19 - 2.53 | [1][3] |

The presence of the hydroxyl group allows for hydrogen bonding with polar protic solvents like water and alcohols. However, the bulky, nonpolar p-tolyl group constitutes a significant portion of the molecule, leading to its limited solubility in water.[1] Conversely, this nonpolar character promotes solubility in organic solvents with lower polarity. The predicted logP value, being greater than 1, indicates a preference for lipophilic environments over aqueous ones.

Solubility Data

As previously mentioned, detailed quantitative solubility data for 2-(4-Methylphenyl)propan-2-ol is scarce. The following table summarizes the available information. It is recommended that experimental verification be conducted for specific applications.

| Solvent | Chemical Class | Temperature (°C) | Solubility | Source |

| Water | Protic | 20.5 | 1 to 10 mg/mL (Qualitative) | [5] |

| Water | Protic | Not Specified | Predicted: 1.22 g/L | [3][4] |

| Water | Protic | Not Specified | "Slightly soluble" | [6] |

| Water | Protic | Not Specified | "Sparingly soluble" | [1] |

| Ethanol | Alcohol (Protic) | Not Specified | Soluble | [7] |

| Acetone | Ketone (Aprotic) | Not Specified | Soluble | [7] |

| Methanol | Alcohol (Protic) | Not Specified | Slightly Soluble | |

| Chloroform | Halogenated | Not Specified | Slightly Soluble | |

| Diethyl Ether | Ether (Aprotic) | Not Specified | Data not available | |

| Ethyl Acetate | Ester (Aprotic) | Not Specified | Data not available | |

| Hexane | Hydrocarbon (Nonpolar) | Not Specified | Data not available | |

| Toluene | Hydrocarbon (Nonpolar) | Not Specified | Data not available |

For comparison, the structurally similar compound 2-phenyl-2-propanol is reported to be insoluble in water but soluble in ethanol, ether, and benzene.[8] This further supports the expected solubility of 2-(4-Methylphenyl)propan-2-ol in common organic solvents.

Experimental Protocol for Solubility Determination: The Equilibrium Method

The following protocol details the equilibrium method for determining the solubility of 2-(4-Methylphenyl)propan-2-ol in a given solvent. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

-

2-(4-Methylphenyl)propan-2-ol (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a Gas Chromatography (GC) system.

-

Centrifuge (optional)

4.2. Procedure

-

Preparation of Stock Standard Solutions: Prepare a series of standard solutions of 2-(4-Methylphenyl)propan-2-ol in the chosen solvent at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of 2-(4-Methylphenyl)propan-2-ol to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient period (e.g., 2-4 hours) to allow the undissolved solid to settle. If necessary, centrifuge the vials at the experimental temperature to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted samples, along with the standard solutions, using a validated HPLC or GC method.

-

Calculation: Use the calibration curve to determine the concentration of 2-(4-Methylphenyl)propan-2-ol in the diluted samples. Back-calculate to find the concentration in the original saturated solution, which represents the solubility at that temperature.

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility via the equilibrium method.

Logical Relationships in Solubility

The solubility of 2-(4-Methylphenyl)propan-2-ol is a direct consequence of its molecular structure. The following diagram illustrates the logical flow from its physicochemical properties to its expected solubility behavior.

Caption: Relationship between molecular structure and solubility behavior.

Conclusion and Future Work

This technical guide has consolidated the available information on the solubility of 2-(4-Methylphenyl)propan-2-ol. While qualitative data suggests its solubility in common organic solvents and limited solubility in water, there is a clear need for comprehensive quantitative studies. The provided experimental protocol offers a standardized approach for researchers to determine the precise solubility of this compound in various solvents and at different temperatures. Such data would be invaluable for optimizing its use in drug development, chemical synthesis, and other industrial applications, and would contribute significantly to the broader understanding of its physicochemical properties.

References

- 1. Page loading... [guidechem.com]

- 2. 2-(4-Methylphenyl)propan-2-ol | 1197-01-9 [chemicalbook.com]

- 3. Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826) - FooDB [foodb.ca]

- 4. phytohub.eu [phytohub.eu]

- 5. p-Cymen-8-ol | C10H14O | CID 14529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cherry propanol, 1197-01-9 [thegoodscentscompany.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol 2-(4-Methylphenyl)propan-2-ol, a compound of interest in various chemical research and development sectors. The document, tailored for researchers, scientists, and drug development professionals, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula for 2-(4-Methylphenyl)propan-2-ol is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol . The following tables summarize the key spectroscopic data obtained for this compound.